molecular formula C9H12N2O2 B8610147 p-Methoxyphenyl glycinamide

p-Methoxyphenyl glycinamide

Cat. No.: B8610147
M. Wt: 180.20 g/mol
InChI Key: IQTUFVWDVBETET-UHFFFAOYSA-N
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Description

p-Methoxyphenyl glycinamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an amino group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Methoxyphenyl glycinamide typically involves the reaction of 4-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems and real-time monitoring ensures consistent quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

p-Methoxyphenyl glycinamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The acetamide moiety can be reduced to an amine under appropriate conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: 4-Methoxyphenol derivatives.

    Reduction: 2-(4-Methoxy-phenylamino)ethanamine.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

p-Methoxyphenyl glycinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of p-Methoxyphenyl glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the acetamide moiety play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenylamino)-acetamide
  • 2-(4-Methoxyanilino)-methylphenol
  • 2-(Anilinomethyl)phenol

Uniqueness

p-Methoxyphenyl glycinamide is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific research and industrial applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(4-methoxyanilino)acetamide

InChI

InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)11-6-9(10)12/h2-5,11H,6H2,1H3,(H2,10,12)

InChI Key

IQTUFVWDVBETET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC(=O)N

Origin of Product

United States

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